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Adisappointing outcome for a novel mechanism of action against an established biologic marks

the landscape of rheumatoid arthritis (RA) treatment development. Clinical trials directly

comparing the orally available P2X7 receptor antagonist, AZD9056 hydrochloride, with the

widely used injectable tumor necrosis factor (TNF) inhibitor, etanercept, have demonstrated a

clear disparity in efficacy, ultimately leading to the discontinuation of AZD9056's development

for RA.

While initial Phase IIa results for AZD9056 showed a glimmer of promise, these findings were

not replicated in a more extensive Phase IIb study.[1][2] In stark contrast, etanercept's efficacy

and safety profile in treating RA has been consistently demonstrated in numerous clinical trials

over the past two decades.[3] This guide provides a detailed comparison of AZD9056 and

etanercept, focusing on their mechanisms of action, clinical trial data, and experimental

protocols.

Mechanisms of Action: Targeting Different
Inflammatory Pathways
The fundamental difference between AZD9056 and etanercept lies in their distinct molecular

targets within the inflammatory cascade of rheumatoid arthritis.

AZD9056 Hydrochloride: This agent is a selective antagonist of the P2X7 receptor.[1] The

P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[4][5] Its
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activation by high concentrations of extracellular ATP, a danger signal released from stressed

or dying cells, triggers the activation of the NLRP3 inflammasome.[4][6] This, in turn, leads to

the processing and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.

[6][7] By blocking the P2X7 receptor, AZD9056 was hypothesized to inhibit this key

inflammatory pathway. Preclinical studies showed that AZD9056 could inhibit IL-1β release

from human monocytes and synovial cells.[8]

Etanercept: As a biologic disease-modifying antirheumatic drug (DMARD), etanercept is a

fusion protein that acts as a decoy receptor for tumor necrosis factor-alpha (TNF-α).[9][10]

TNF-α is a pivotal cytokine in the pathogenesis of RA, driving inflammation, joint destruction,

and systemic symptoms.[11][12][13] Etanercept binds to both soluble and membrane-bound

TNF-α, preventing it from interacting with its natural receptors (TNFR1 and TNFR2) on the

surface of cells.[9][10][14] This blockade effectively neutralizes the biological activity of TNF-α,

leading to a reduction in the downstream inflammatory cascade, including the production of

other pro-inflammatory cytokines and the recruitment of immune cells to the synovium.[10][15]

Head-to-Head Clinical Trial Evidence
A key source of comparative data comes from a Phase IIb clinical trial (NCT00520572) that

included arms for AZD9056 at various doses, a placebo, and an open-label etanercept group.

[1] This allows for a direct, albeit open-label for the etanercept arm, comparison of the two

agents in a similar patient population.

Efficacy Data
The primary endpoint in these trials was the American College of Rheumatology 20% response

criteria (ACR20), which indicates a 20% improvement in tender and swollen joint counts and a

20% improvement in at least three of five other criteria.

Table 1: Comparison of ACR20 Response Rates in Phase IIa and IIb Trials

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00052/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5808178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5808178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3114873/
https://www.clinexprheumatol.org/article.asp?a=7714
https://pmc.ncbi.nlm.nih.gov/articles/PMC1936291/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-etanercept
https://www.researchgate.net/publication/369463006_The_Role_of_TNF-a_in_Rheumatoid_Arthritis
https://drpress.org/ojs/index.php/HSET/article/view/6210
https://digitalcommons.pcom.edu/cgi/viewcontent.cgi?article=1409&context=scholarly_papers
https://pmc.ncbi.nlm.nih.gov/articles/PMC1936291/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-etanercept
https://www.ncbi.nlm.nih.gov/books/NBK545252/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-etanercept
https://pharmacyfreak.com/mechanism-of-action-of-etanercept-enbrel/
https://pubmed.ncbi.nlm.nih.gov/22966146/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group
Phase IIa ACR20 Response
(4 weeks)

Phase IIb ACR20
Response (6 months)

AZD9056 (400 mg/day) 65%[1][2]
No statistically significant

difference from placebo[1][2]

Placebo 27%[1][2] -

Etanercept (50 mg/week) Not included
Included as an open-label

arm[1]

In the initial, smaller Phase IIa study, AZD9056 at a dose of 400 mg/day showed a significantly

higher ACR20 response rate compared to placebo after 4 weeks (65% vs. 27%).[1][2]

However, this promising result was not confirmed in the larger, longer-term Phase IIb study. In

the Phase IIb trial, none of the AZD9056 doses (50, 100, 200, or 400 mg once daily)

demonstrated a clinically or statistically significant effect on RA signs and symptoms compared

to placebo at 6 months, as measured by the ACR20 response.[1][2]

While specific ACR20 data for the etanercept arm in the Phase IIb study is not detailed in the

primary publication, numerous other clinical trials have consistently demonstrated the high

efficacy of etanercept. For instance, in a separate trial, 50% of patients receiving 50 mg of

etanercept once weekly achieved an ACR20 response at week 8, compared to 19% in the

placebo group.[16] Long-term studies have shown sustained efficacy with etanercept

treatment.[17]

Table 2: Secondary Efficacy Endpoints from the AZD9056 Phase IIb Trial

Endpoint AZD9056 (all doses) Placebo

Swollen Joint Count No significant reduction[1] No significant reduction[1]

Tender Joint Count No significant reduction[1] No significant reduction[1]

Acute-Phase Response (e.g.,

CRP)
No effect[1] No effect[1]

Secondary endpoints in the Phase IIb trial for AZD9056, including changes in swollen and

tender joint counts and acute-phase reactants, also showed no significant improvement over
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placebo.[1]

Safety and Tolerability
AZD9056 was generally well-tolerated in both the Phase IIa and IIb studies, with no major

safety concerns identified at doses up to 400 mg per day.[1][2] The safety profile of etanercept

is also well-established, with the most common adverse events being injection site reactions

and an increased risk of infections.[18]

Experimental Protocols
The clinical trials for AZD9056 were randomized, double-blind, placebo-controlled, parallel-

group studies involving patients with active RA who were already receiving methotrexate or

sulphasalazine.[1]

Phase IIa Study (NCT00520572):

Design: Ascending-dose trial in two cohorts (n=75).[1]

Treatment: AZD9056 administered daily over 4 weeks.[1]

Primary Outcome: ACR20 response.[1]

Phase IIb Study (NCT00520572):

Design: Randomized, double-blind, placebo-controlled, parallel-group study with an open-

label etanercept arm (n=385).[1]

Treatment Arms:

AZD9056 (50, 100, 200, or 400 mg, oral, once a day) for 6 months.[1]

Matching placebo (oral, once a day) for 6 months.[1]

Etanercept (50 mg, subcutaneous, once a week) for 6 months.[1]

Primary Outcome: ACR20 response at 6 months.[1]
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Signaling Pathways and Experimental Workflow
Diagrams
To visualize the underlying biological mechanisms and the clinical trial design, the following

diagrams are provided in DOT language.
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Caption: Mechanism of action of AZD9056 hydrochloride.
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Caption: Mechanism of action of etanercept.
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Caption: Simplified workflow of the Phase IIb comparative trial.

Conclusion
The clinical development of AZD9056 for rheumatoid arthritis serves as a case study where a

promising novel mechanism of action did not translate into clinical efficacy. The head-to-head

comparison with etanercept in a Phase IIb trial unequivocally demonstrated the superiority of

the established TNF inhibitor. While AZD9056 was well-tolerated, its failure to provide a

significant clinical benefit over placebo led to the conclusion that the P2X7 receptor is not a

viable therapeutic target for RA with this particular agent.[1][2] For researchers and drug

development professionals, this outcome underscores the complexities of translating preclinical

findings and the high bar set by existing effective biologic therapies like etanercept in the

treatment of rheumatoid arthritis.
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[https://www.benchchem.com/product/b1666245#azd9056-hydrochloride-vs-etanercept-in-
rheumatoid-arthritis-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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